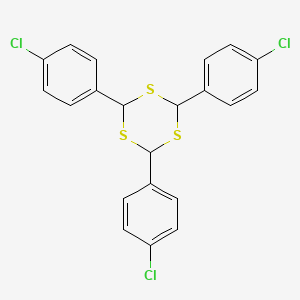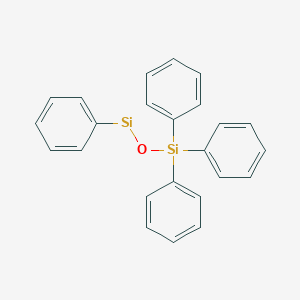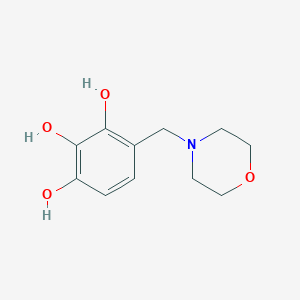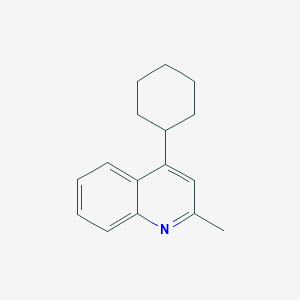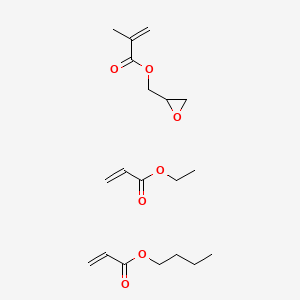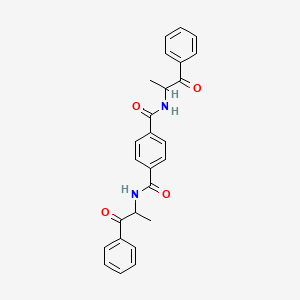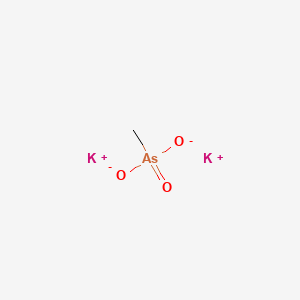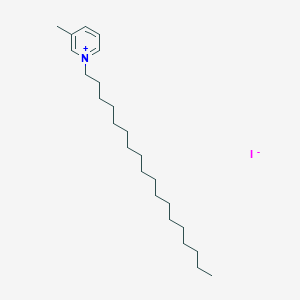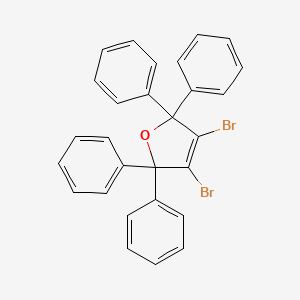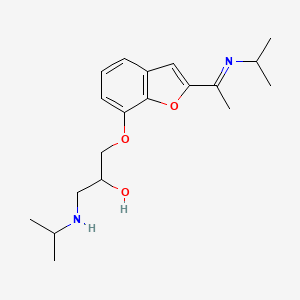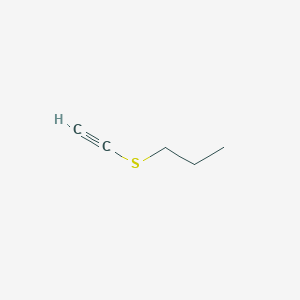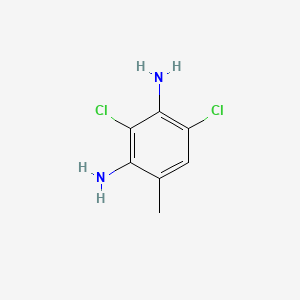
1,3-Benzenediamine, 2,4-dichloro-6-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Benzenediamine, 2,4-dichloro-6-methyl- is an organic compound with the molecular formula C7H8Cl2N2 It is a derivative of benzenediamine, where two chlorine atoms and one methyl group are substituted at the 2, 4, and 6 positions, respectively
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediamine, 2,4-dichloro-6-methyl- typically involves the chlorination of 1,3-benzenediamine followed by methylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and methylating agents like methyl iodide or dimethyl sulfate. The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 1,3-Benzenediamine, 2,4-dichloro-6-methyl- may involve large-scale chlorination and methylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
化学反应分析
Types of Reactions
1,3-Benzenediamine, 2,4-dichloro-6-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions can result in a wide range of derivatives depending on the nucleophile involved.
科学研究应用
1,3-Benzenediamine, 2,4-dichloro-6-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism by which 1,3-Benzenediamine, 2,4-dichloro-6-methyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chlorine and methyl groups influence its reactivity and binding affinity, affecting various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
相似化合物的比较
Similar Compounds
1,3-Benzenediamine, 2-methyl-: This compound has a similar structure but lacks the chlorine substituents, resulting in different chemical properties and reactivity.
1,3-Benzenediamine, 4-methyl-: Another similar compound with the methyl group at a different position, leading to variations in its chemical behavior.
1,3-Benzenediamine, 2,4-dichloro-: This compound has the chlorine substituents but lacks the methyl group, affecting its overall properties.
Uniqueness
1,3-Benzenediamine, 2,4-dichloro-6-methyl- is unique due to the specific arrangement of chlorine and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
属性
CAS 编号 |
50694-81-0 |
|---|---|
分子式 |
C7H8Cl2N2 |
分子量 |
191.05 g/mol |
IUPAC 名称 |
2,4-dichloro-6-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C7H8Cl2N2/c1-3-2-4(8)7(11)5(9)6(3)10/h2H,10-11H2,1H3 |
InChI 键 |
MGLBJEAIHLGMRL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1N)Cl)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


